molecular formula C22H26O4 B1227558 Cannabinolic acid CAS No. 2808-39-1

Cannabinolic acid

Cat. No. B1227558
CAS RN: 2808-39-1
M. Wt: 354.4 g/mol
InChI Key: KXKOBIRSQLNUPS-UHFFFAOYSA-N
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Description

Cannabinolic acid (CBNA) is a cannabinoid found in cannabis plants . It is most abundant in the glandular trichomes on the female seedless flowers . CBNA is the chemical precursor to cannabinol (CBN) . It is biosynthesized by Cannabidiolic acid synthase from the conjugation of olivetolic acid and cannabigerolic acid .


Synthesis Analysis

CBNA is synthesized from tetrahydrocannabinolic acid (THCA), a major constituent of the cannabis plant, by aromatization using selenium dioxide mixed with trimethylsilyl polyphosphate as a catalyst in chloroform . The native cannabinoid biosynthetic pathway of Cannabis sativa generates cannabigerolic acid (CBGA), the common substrate to multiple cannabinoid synthases .


Molecular Structure Analysis

The molecular structure of CBNA is complex. It is a dibenzopyranic structure with the presence of a phenol and an n-pentyl on the resorcinyl portion .

Scientific Research Applications

Anti-Inflammatory Properties

Preliminary studies suggest that CBNA might possess anti-inflammatory properties . This could potentially be used in the treatment of conditions such as arthritis, where inflammation plays a key role.

Antibiotic Effects

CBNA has also been suggested to have antibiotic effects . This could make it a potential candidate for the development of new antibiotic drugs, especially in the face of increasing antibiotic resistance.

Pharmacological Interactions

Cannabinolic acid is reported to exhibit a broad pharmacological profile . It interacts with different receptor sites based on in silico predictions . This could potentially lead to the development of new drugs targeting these receptors.

Neuroprotective Properties

CBNA is reported to have neuroprotective properties . This could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Anticancer Properties

CBNA is also reported to have anticancer properties . This could potentially be used in the development of new cancer treatments.

Antioxidant Properties

CBNA is reported to have antioxidant properties . This could potentially be used in the treatment of conditions caused by oxidative stress, such as heart disease and stroke.

Appetite-Enhancing Properties

CBNA is reported to have appetite-enhancing properties . This could potentially be used in the treatment of conditions such as anorexia or other eating disorders.

Analytical Chemistry

CBNA plays a significant role in the analytical chemistry of cannabis . It is used as a marker compound in the chromatographic analysis of cannabis samples .

Safety and Hazards

CBNA is classified as a hazardous chemical and dangerous goods according to the WHS Regulations and the ADG Code . It can cause serious eye irritation, is harmful in contact with skin, and is highly flammable . There is strong evidence to suggest that this material can cause very serious, irreversible damage to organs if inhaled once .

Future Directions

The future of CBNA research lies in the development of time- and cost-efficient analytical methods for phytocannabinoid profiling . There is also a growing interest in investigating the potential therapeutic uses of less abundant cannabinoids . Further improvement in phytocannabinoid profiling should focus on untargeted analysis using orthogonal analytical methods, which, joined with cheminformatics approaches for compound identification and MSLs, would lead to the identification of a multitude of new phytocannabinoids .

Mechanism of Action

Target of Action

Cannabinolic acid (CBNA), a precursor to Cannabinol (CBN), primarily targets the G-protein coupled receptors (GPCRs) cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly present in immune system cells .

Mode of Action

CBNA is converted into its more active and potent form, CBN, through decarboxylation . CBN interacts with CB1 and CB2 receptors, triggering a series of molecular interactions that lead to various biological responses .

Biochemical Pathways

The biosynthesis of cannabinoids, including CBNA, involves several enzymatic and non-enzymatic processes It’s known that cbna is produced as a result of synthase reactions between the mother cannabinoid (cbga) and various enzymes present in the hemp plant .

Pharmacokinetics

The pharmacokinetics of cannabinoids like CBNA and its decarboxylated form, CBN, are complex and involve absorption, distribution, metabolism, and excretion . The elimination half-life of cannabinoids can range from 8.8 to 14.3 hours . More research is needed to fully understand the ADME properties of CBNA and their impact on bioavailability.

Result of Action

The activation of CB1 and CB2 receptors by CBN leads to biological responses in various systems of the body, including the brain, liver, reproductive system, immune system, cardiovascular system, musculoskeletal system, heart, and the gastrointestinal tract . Findings suggest that CBN may be beneficial as a relaxation and sleep aid, pain relief support, anti-bacterial agent, and help against various dermatologic and bone disorders .

Action Environment

The environment plays a significant role in the biosynthesis of cannabinoids like CBNA. Factors such as heat, light, and oxidation can influence the conversion of Δ9-THCA into CBNA . Additionally, the strain of the hemp plant and the specific environmental conditions it’s grown in can affect the production of cannabinoids . More research is needed to understand how these and other environmental factors influence the action, efficacy, and stability of CBNA and its derivatives.

properties

IUPAC Name

1-hydroxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h9-12,23H,5-8H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKOBIRSQLNUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C3=C(C=CC(=C3)C)C(O2)(C)C)C(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182356
Record name Cannabinolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cannabinolic acid

CAS RN

2808-39-1
Record name Cannabinolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002808391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabinolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-6,6,9-trimethyl-3-pentyl-benzo[c]chromene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANNABINOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4XY4HH9NU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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